molecular formula C17H18N4O4 B2740589 N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxamide CAS No. 2034394-85-7

N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxamide

Cat. No.: B2740589
CAS No.: 2034394-85-7
M. Wt: 342.355
InChI Key: ULARDQPKUIGZND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrrolidine carboxamide core substituted with a pyrimidin-2-yloxy group at position 3 and a benzo[d][1,3]dioxol-5-ylmethyl moiety at the N-position. The pyrimidine ring introduces hydrogen-bonding capabilities, while the pyrrolidine scaffold contributes to conformational flexibility and solubility.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-pyrimidin-2-yloxypyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4/c22-17(20-9-12-2-3-14-15(8-12)24-11-23-14)21-7-4-13(10-21)25-16-18-5-1-6-19-16/h1-3,5-6,8,13H,4,7,9-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULARDQPKUIGZND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CC=N2)C(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety, a pyrimidine ring, and a pyrrolidine backbone. Its molecular formula is C15H16N4O3C_{15}H_{16}N_{4}O_{3}, with a molecular weight of approximately 300.32 g/mol. The presence of multiple functional groups contributes to its biological activity.

Biological Activities

Research has indicated that this compound exhibits various biological activities, including:

  • Anticonvulsant Activity : A related derivative demonstrated promising anticonvulsant effects in animal models. For instance, compounds derived from the benzo[d][1,3]dioxole structure showed significant protection against seizures in the maximal electroshock (MES) test, with effective doses indicating a high protective index .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes. In studies, it was shown to inhibit α-amylase, an enzyme crucial for carbohydrate metabolism, with IC50 values indicating substantial inhibitory potential .
  • Cytotoxicity Against Cancer Cells : Preliminary studies suggest that derivatives of this compound may induce apoptosis in cancer cell lines. For example, certain derivatives have shown IC50 values in the low micromolar range against breast cancer cell lines .

The mechanisms by which this compound exerts its effects are under investigation:

  • Ion Channel Modulation : Some derivatives have been found to inhibit voltage-gated sodium channels (Na v1.1), which are critical in neuronal excitability and seizure activity .
  • Apoptosis Induction : The compound appears to activate apoptotic pathways in cancer cells, potentially through caspase activation and cell cycle arrest .

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of related compounds:

Study Activity Evaluated Findings
Study 1AnticonvulsantCompound 6d showed high efficacy with an ED50 of 4.3 mg/kg .
Study 2Enzyme InhibitionDemonstrated significant α-amylase inhibition with IC50 values indicating effectiveness .
Study 3CytotoxicityInduced apoptosis in MCF-7 cells with an IC50 value of 6.8 µM .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrimidine-Substituted Analogs

N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carboxamide ()
  • Structural Differences : The pyrimidine substituent here is at position 4, with additional 6-ethyl and 5-fluoro groups.
  • Metabolic Stability: Fluorination at position 5 may reduce oxidative metabolism, improving half-life compared to the target compound’s unsubstituted pyrimidin-2-yloxy group .
2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)pyrimidin-4-yl)amino)-N-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)acetamide (3) ()
  • Structural Differences: Replaces the pyrrolidine carboxamide with an acetamide linker and introduces a pyrimidin-4-ylamino group.
  • Implications: Binding Interactions: The acetamide linker may alter hydrogen-bonding patterns, while the pyrimidin-4-ylamino group could engage in different target interactions compared to the target compound’s pyrimidin-2-yloxy moiety. Synthetic Accessibility: Requires multi-step coupling of benzo[d][1,3]dioxol-5-ylmethanamine, as described in ’s synthetic route .

Heterocyclic Core Modifications

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2,5-dimethyl-1H-pyrrole-3-carboxamide (D-19) ()
  • Structural Differences : Features a pyrrole carboxamide core instead of pyrrolidine, with methyl substitutions on the pyrrole and pyridine rings.
  • Steric Effects: Methyl groups on the pyrrole and pyridine may hinder binding to flat enzymatic pockets .
1-(Benzo[d][1,3]dioxol-5-ylmethyl)pyrrolidine Derivatives ()
  • Structural Differences : Simpler analogs lacking the pyrimidinyloxy and carboxamide groups.
  • Implications :
    • Pharmacokinetics : The absence of polar groups (e.g., carboxamide) reduces water solubility but may enhance blood-brain barrier penetration.
    • Synthetic Routes : details reductive amination strategies using NaBH(OAc)₃, yielding high-purity products (73–79% yields) .

Kinase-Targeted Analogs

(S)-N-(5-((R)-2-(2,5-Difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide ()
  • Structural Differences : Substitutes the benzo[d][1,3]dioxol group with a difluorophenyl-pyrrolidine-pyrazolopyrimidine scaffold.
  • Implications :
    • Therapeutic Application : Demonstrated as a TRK inhibitor for cancer, highlighting the relevance of pyrrolidine carboxamides in kinase targeting.
    • Chirality : Stereochemistry at the pyrrolidine hydroxyl (S-configuration) is critical for activity, suggesting similar stereochemical considerations for the target compound .

Preparation Methods

Synthesis of the Pyrrolidine Core

The pyrrolidine ring is typically constructed via cyclization reactions. A common method involves the Dieckmann cyclization of N-protected δ-amino esters, followed by decarboxylation to yield the pyrrolidine scaffold. Alternative routes include the reduction of pyrrole derivatives using catalytic hydrogenation (H₂/Pd-C) or the use of Grignard reagents to form the five-membered ring.

Example Protocol

  • Starting Material : Ethyl 4-aminobutyrate hydrochloride.
  • Cyclization : Treatment with thionyl chloride (SOCl₂) to form the acyl chloride, followed by intramolecular cyclization in the presence of triethylamine (Et₃N).
  • Decarboxylation : Heating under reflux with aqueous HCl yields pyrrolidine.

Introduction of the Benzo[d]dioxol-5-ylmethyl Group

The benzo[d]dioxol-5-ylmethylamine intermediate is synthesized via reductive amination of piperonal (benzo[d]dioxole-5-carbaldehyde) using sodium cyanoborohydride (NaBH₃CN) and ammonium acetate in methanol.

Key Reaction
$$
\text{Piperonal} + \text{NH₄OAc} \xrightarrow{\text{NaBH₃CN, MeOH}} \text{Benzo[d]dioxol-5-ylmethylamine} \quad
$$

Attachment of the Pyrimidin-2-yloxy Moiety

The pyrimidin-2-yloxy group is introduced via nucleophilic aromatic substitution (SₙAr). The 3-hydroxypyrrolidine intermediate is reacted with 2-chloropyrimidine in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C.

Optimization Note : The use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves reaction efficiency by facilitating the deprotonation of the hydroxyl group.

Carboxamide Formation

The final step involves coupling the pyrrolidine-1-carboxylic acid with benzo[d]dioxol-5-ylmethylamine. Activation of the carboxylic acid is achieved using 1,1'-carbonyldiimidazole (CDI) or thionyl chloride (SOCl₂) , followed by reaction with the amine in dichloromethane (DCM) at room temperature.

Yield Data

Step Reagents Yield (%)
Pyrrolidine synthesis SOCl₂, Et₃N 78
Reductive amination NaBH₃CN, NH₄OAc 85
SₙAr reaction K₂CO₃, DMF 65
Carboxamide coupling CDI, DCM 72

Synthetic Route 2: Convergent Approach

Preparation of Key Intermediates

  • Pyrrolidine-3-ol : Synthesized via epoxidation of 1-pyrroline followed by acid-catalyzed ring opening.
  • Pyrimidin-2-ol : Obtained through the condensation of thiourea with β-keto esters under basic conditions.

Coupling Reactions

A Mitsunobu reaction is employed to attach the pyrimidin-2-yloxy group to pyrrolidine-3-ol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). Subsequent carboxamide formation follows the same protocol as Route 1.

Advantage : This method avoids the need for harsh SₙAr conditions, improving functional group compatibility.

Optimization of Reaction Conditions

Solvent Selection

  • DMF vs. DMSO : DMF provides higher yields for SₙAr reactions due to superior solvation of intermediates.
  • Temperature Control : Reactions involving heat-sensitive intermediates (e.g., benzo[d]dioxole derivatives) are conducted at ≤60°C to prevent decomposition.

Catalytic Enhancements

  • Palladium Catalysis : Cross-coupling reactions for pyrimidine introduction are accelerated using Pd(PPh₃)₄, reducing reaction times by 40%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 6.85 (s, 1H, dioxole CH), 8.45 (d, 2H, pyrimidine CH).
  • HRMS (ESI+) : m/z 387.1215 [M+H]⁺ (calc. 387.1209).

Purity Assessment

  • HPLC : >98% purity achieved using a C18 column (MeCN/H₂O, 70:30).

Challenges and Troubleshooting

Steric Hindrance

Bulky substituents on the pyrrolidine ring impede carboxamide coupling. Solutions include using HATU as a coupling agent or elevating reaction temperatures to 50°C.

Sensitivity of the Dioxole Ring

Acidic conditions may cleave the dioxole moiety. Neutral pH and inert atmospheres (N₂) are maintained during critical steps.

Applications and Derivatives

The compound serves as a precursor for kinase inhibitors and G-protein-coupled receptor (GPCR) modulators . Structural analogs with fluorinated pyrimidines exhibit enhanced blood-brain barrier permeability.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxamide, and how are intermediates purified?

  • Methodology : The compound can be synthesized via coupling reactions between benzo[d][1,3]dioxole derivatives and pyrimidine-containing intermediates. A common approach involves using coupling agents (e.g., DCC or EDC) in anhydrous solvents like dichloromethane or tetrahydrofuran. For example, benzo[d][1,3]dioxol-5-ylmethylamine can react with activated pyrimidin-2-yloxy-pyrrolidine intermediates under nitrogen atmosphere. Purification is typically achieved using column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization. Reaction progress is monitored via TLC and confirmed with 1H^1H-NMR and LC-MS .

Q. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR are essential for verifying the connectivity of the benzo[d][1,3]dioxole, pyrrolidine, and pyrimidine moieties. Key signals include aromatic protons (6.5–7.5 ppm) and carboxamide carbonyls (~165–170 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight with <5 ppm error.
  • HPLC/LC-MS : Assesses purity (>95%) and detects trace impurities.
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1680 cm1^{-1}) .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Methodology :

  • Enzyme Inhibition Assays : Test activity against kinases or proteases using fluorogenic substrates (e.g., ADP-Glo™ for kinase activity).
  • Receptor Binding Assays : Radioligand displacement studies (e.g., 3H^3H-labeled ligands for GPCRs) to determine IC50_{50}.
  • Cytotoxicity Screening : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7) to assess EC50_{50}.
  • Microbial Growth Inhibition : Broth microdilution for antibacterial/antifungal activity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during multi-step synthesis?

  • Methodology :

  • Temperature Control : Lower temperatures (0–5°C) minimize side reactions during carboxamide coupling.
  • Catalyst Selection : Use DMAP or HOBt to enhance coupling efficiency.
  • Solvent Optimization : Anhydrous DMF or THF improves solubility of polar intermediates.
  • Workup Strategies : Acid-base extraction removes unreacted amines or carboxylic acids.
  • Scale-Up Considerations : Continuous flow chemistry reduces batch variability .

Q. How can researchers address contradictory data in biological activity between structurally similar compounds?

  • Methodology :

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., pyrimidin-2-yloxy vs. pyridin-3-yloxy) on target binding using molecular docking (AutoDock Vina).
  • Assay Standardization : Validate protocols with positive controls (e.g., staurosporine for kinase inhibition) and replicate under identical conditions (pH, temperature).
  • Metabolic Stability Testing : Liver microsome assays identify if rapid metabolism explains discrepancies in in vivo vs. in vitro activity .

Q. What computational methods aid in elucidating the compound’s mechanism of action?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., with TRK kinases) using AMBER or GROMACS.
  • Quantum Mechanical (QM) Calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) with Gaussian09 to predict reactivity.
  • Pharmacophore Modeling : Identify critical binding features (e.g., hydrogen bond acceptors in the pyrimidine ring) using Schrödinger Suite .

Q. How should stability studies be designed to evaluate the compound under varying physiological conditions?

  • Methodology :

  • Forced Degradation Studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2 _2O2_2), and UV light (ICH Q1B guidelines).
  • Thermal Stability : Accelerated aging at 40°C/75% RH for 1–3 months.
  • Analytical Monitoring : Track degradation products via UPLC-PDA and HRMS.
  • Buffer Compatibility : Test solubility and stability in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.